Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone
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Overview
Description
Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone is a complex organic compound with a unique structure that includes a pyrazole ring and a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Construction of the Pyrrolopyridine Core: This step involves the cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a suitable electrophile.
Coupling of the Pyrazole and Pyrrolopyridine Units: This is typically done using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolopyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((2S,3Ar,7As)-2-((1H-Imidazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone
- 1-((2S,3Ar,7As)-2-((1H-Triazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone
Uniqueness
Rel-1-((2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridin-1-Yl)Ethanone is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole or triazole analogs. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
1-[(2S,3aR,7aS)-2-(pyrazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(18)17-12(9-16-6-2-4-15-16)7-11-8-14-5-3-13(11)17/h2,4,6,11-14H,3,5,7-9H2,1H3/t11-,12+,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVINAMITJLZUCT-AGIUHOORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCNCC2CC1CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H]2CCNC[C@H]2C[C@H]1CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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